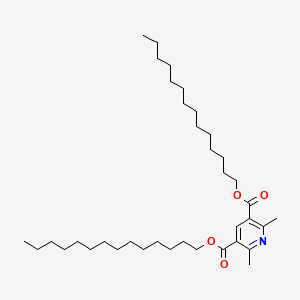![molecular formula C18H22N2O4S B11547402 N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, which is further substituted with a methyl group and a methylene bridge linked to a diethoxyphenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between 2,4-diethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
- N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
- N’-[(E)-(2,4-DIFLUOROPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
Uniqueness
N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O4S/c1-4-23-16-9-8-15(18(12-16)24-5-2)13-19-20-25(21,22)17-10-6-14(3)7-11-17/h6-13,20H,4-5H2,1-3H3/b19-13+ |
InChI Key |
YVBQUWQYCXHWIS-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11547340.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
![(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547376.png)
![(7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11547377.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11547378.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11547382.png)

![N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11547385.png)
